Isopropenylphosphonic acid

Vue d'ensemble

Description

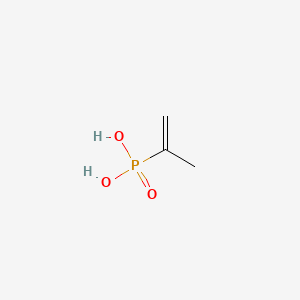

Isopropenylphosphonic acid (IPPA) is a chemical compound with the formula C₃H₇O₃P. It is also known as orthophosphoric acid or white phosphoric acid. IPPA features a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound has diverse applications due to its structural analogy with phosphate moieties and its coordination or supramolecular properties .

Synthesis Analysis

IPPA can be synthesized through various methods. One approach involves the addition of morpholine and pyrrolidine to IPPA in situ . Additionally, IPPA can be copolymerized with acrylamide (AM) in the presence of a cross-linker (polyethylene glycol diacrylate, PEGDA) to create a ferric-phosphate-induced shape memory hydrogel .

Molecular Structure Analysis

The molecular formula of IPPA is C₃H₇O₃P. It contains a phosphorus atom bonded to three oxygen atoms and one carbon atom. The structure resembles that of native pyrophosphate, with the P-C-P backbone .

Chemical Reactions Analysis

IPPA inhibits osteoclastic bone resorption via a unique mechanism. It attaches to hydroxyapatite binding sites on bony surfaces undergoing active resorption. During osteoclast-mediated bone resorption, IPPA impairs osteoclasts’ ability to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption. It also reduces osteoclast activity by affecting osteoclast progenitor development and promoting osteoclast apoptosis. IPPA’s memory behavior is reversible due to its interaction with ferric ions, which can be reduced and extracted by complexing agents .

Applications De Recherche Scientifique

Synthesis and Biological Activities

Isopropenylphosphonic acid and its derivatives have garnered significant interest in the realm of synthetic chemistry and biological applications, particularly as bio-isosteric phosphorus analogues of amino acids. These compounds demonstrate exceptional stability in biological environments, resisting hydrolysis by enzymes that cleave phosphates, thereby offering potential for metabolic regulation, enhancement or inhibition studies, and drug development against various metabolic disorders (Orsini, Sello, & Sisti, 2010). The phosphonic acid group's similarity to the phosphate moiety enables applications across bioactive properties (as drugs or pro-drugs), bone targeting, material science, and analytical purposes, showcasing a vast array of research fields from chemistry to biology and physics (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Catalysis and Material Science

The utility of isopropenylphosphonic acid extends into material science, evidenced by its role in the synthesis of innovative polymers and materials. For instance, its incorporation into polystyrene frameworks for developing catalytically active materials demonstrates its versatility. Such materials have shown promise in catalytic applications, like the epoxidation of styrene, indicating a close performance to corresponding homogeneous catalysts and highlighting the potential of isopropenylphosphonic acid derivatives in enhancing polymer functionalities for specific catalytic processes (Shen, Fu, Bao, Chen, & Gong, 2009).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, derivatives of isopropenylphosphonic acid, such as nerve agent degradation products, are analyzed to understand their behavior and impact. Techniques like capillary electrophoresis and gas chromatography have been developed for the analysis of these derivatives, indicating the importance of understanding their environmental fate and potential hazards. Such studies not only contribute to environmental monitoring but also enhance forensic and analytical methodologies for detecting and quantifying toxic substances in various matrices (Oehrle & Bossle, 1995).

Mécanisme D'action

Target of Action

Isopropenylphosphonic acid, like other phosphonic acids, is known to interact with various biological targets. Phosphonic acids are prominently represented as pharmacophores in various classes of biological agents, including antiviral and anticancer nucleotides, inhibitors of biosynthesis of cholesterol, angiotensin-converting enzyme inhibitors, and bisphosphonates for the treatment of osteoporosis .

Mode of Action

Phosphonic acids, in general, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . They can inhibit osteoclastic bone resorption , attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .

Biochemical Pathways

Isopropenylphosphonic acid, like other phosphonic acids, may be involved in various biochemical pathways. Phosphonates are known to be part of the biosynthesis of isoprenoids, the most ancient and diverse class of natural products . Two distinct routes of isopentenyl diphosphate (IPP) biosynthesis occur in nature: the mevalonate pathway and the recently discovered deoxyxylulose 5-phosphate (DXP) pathway .

Pharmacokinetics

Phosphonic acids, in general, are known to have pharmacokinetic properties that can be influenced by their physicochemical properties, membrane permeability, oral bioavailability, and drug targeting . They often exhibit a low volume of distribution and tend to be subject to efficient renal clearance .

Result of Action

Phosphonic acids are known to inhibit metabolic enzymes, which can lead to various biological effects . For example, bisphosphonates, a class of phosphonic acids, can inhibit osteoclastic bone resorption, leading to effects on bone health .

Propriétés

IUPAC Name |

prop-1-en-2-ylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O3P/c1-3(2)7(4,5)6/h1H2,2H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKDQEBPBYOXHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063572 | |

| Record name | Isopropenylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropenylphosphonic acid | |

CAS RN |

4721-36-2 | |

| Record name | P-(1-Methylethenyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4721-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropenylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropenylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPENYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOE0XIS78J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

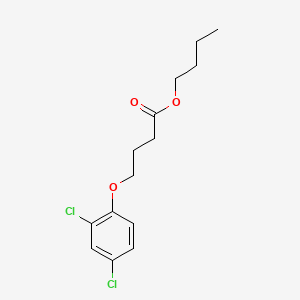

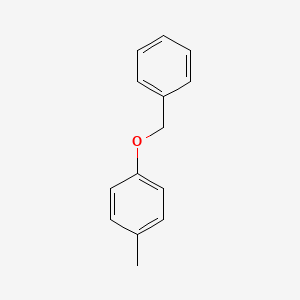

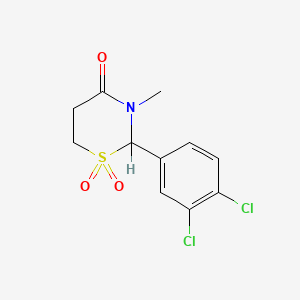

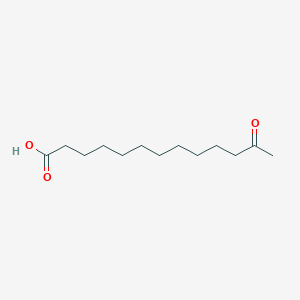

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-](/img/structure/B1619732.png)